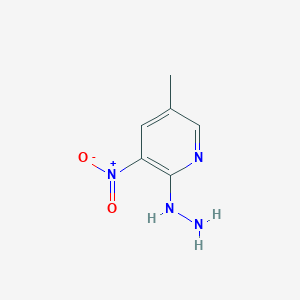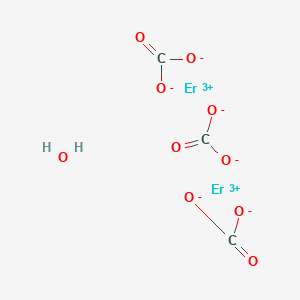
4-乙酰基-4'-氯联苯
描述
4-Acetyl-4’-chlorobiphenyl is a chemical compound with the molecular formula C14H11ClO and a molecular weight of 230.69 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Acetyl-4’-chlorobiphenyl consists of two benzene rings (biphenyl) with a chlorine atom attached to one of the rings and an acetyl group attached to the other .Physical And Chemical Properties Analysis
4-Acetyl-4’-chlorobiphenyl is a solid at room temperature .科学研究应用
Crystal Structure Analysis
The crystal structure of 4-acetyl-4'-chlorobiphenyl has been determined using three-dimensional X-ray diffraction data. This compound, with monoclinic crystals and specific unit-cell dimensions, has shown an angle of 49.2° between its two phenyl rings. All intermolecular contacts correspond to normal van der Waals interactions, highlighting its molecular structure and interactions (Sutherland & Hoy, 1968).
Electrochemical Hydrodechlorination
Studies have investigated the electrochemical hydrodechlorination of 4-chlorobiphenyl in aqueous solutions. Using palladium-loaded cathode materials, rapid dechlorination to biphenyl was achieved with high conversion rates. These studies provide insights into the treatment and transformation of chlorobiphenyl compounds (Yang, Yu, & Liu, 2006); (Yang, Yu, & Shuai, 2007).
Photocatalytic Oxidation and Adsorption Studies
Research has focused on the photocatalytic oxidation of 4-chlorobiphenyl using UV-illuminated titanium dioxide. This process significantly decreased the concentration of 4-chlorobiphenyl in solutions, showcasing an effective method for treating such compounds in aqueous environments (Kuo & Lo, 1997).
Microbial Biodegradation
Microbial biodegradation of 4-chlorobiphenyl has been explored, with bacteria like Achromobacter sp. and Bacillus brevis transforming it into metabolites like 4-chlorobenzoic acid. This indicates the potential of biological methods in degrading chlorinated biphenyls (Massé et al., 1984).
Metabolic and Enzymatic Studies
The metabolism of 4-chlorobiphenyl and its interactions with enzymes have been studied. For example, the use of 4-chlorobiphenyl hydroxylase enzyme assays has been effective in distinguishing between different types of induced microsomal monooxygenases, providing insights into the metabolic pathways of such compounds (Parkinson, Copp, & Safe, 1980).
安全和危害
The safety data sheet for 4-Acetyl-4’-chlorobiphenyl indicates that it has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation and avoiding contact with skin, eyes, and clothing .
属性
IUPAC Name |
1-[4-(4-chlorophenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGUSEJJJVVVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343830 | |
| Record name | 4-acetyl-4'-chlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-4'-chlorobiphenyl | |
CAS RN |
5002-07-3 | |
| Record name | 4-acetyl-4'-chlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



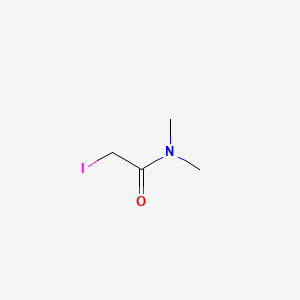

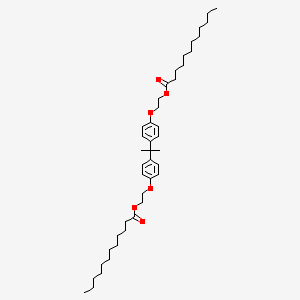

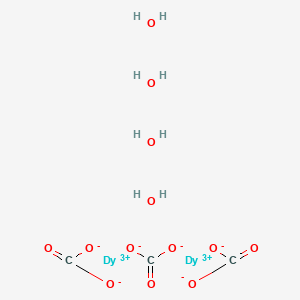
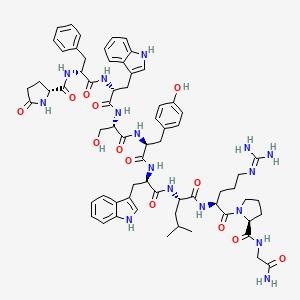
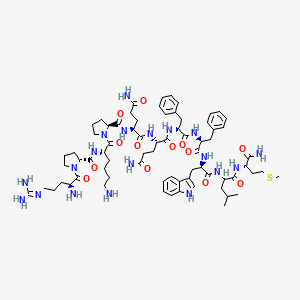

![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone](/img/structure/B1593409.png)
